molecular formula C21H23N5O3 B2570514 N-(3,4-dimethoxybenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 1903647-94-8

N-(3,4-dimethoxybenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No. B2570514
CAS RN: 1903647-94-8
M. Wt: 393.447
InChI Key: TWGJBAPZLURIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxybenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxybenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protective Group in Organic Synthesis

The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in organic synthesis. This group was applied to protect 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives and could be smoothly eliminated under specific conditions, showcasing its utility in the synthesis of complex organic molecules (Grunder-Klotz & Ehrhardt, 1991).

Antimicrobial Agents

Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole, which share structural similarities with N-(3,4-dimethoxybenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated moderate to good activities against various Gram-positive, Gram-negative bacterial strains, as well as fungal strains, indicating potential use as antimicrobial agents (Jadhav et al., 2017).

Anticonvulsant, Analgesic, and Anti-inflammatory Applications

Research has shown the synthesis of novel compounds involving 4,6-dimethoxybenzofuran-5-yl derivatives, related to the chemical structure , which possess significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings suggest potential applications in developing new therapeutic agents for treating inflammation, pain, and convulsions (El-Sawy et al., 2014).

Antidepressant and Nootropic Agents

Compounds featuring the azetidinone moiety, similar to N-(3,4-dimethoxybenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide, have been synthesized and evaluated for their antidepressant and nootropic activities. The studies found that certain compounds with specific substitutions exhibited significant antidepressant activity and could potentially serve as central nervous system active agents (Thomas et al., 2016).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-28-19-9-8-15(10-20(19)29-2)11-22-21(27)25-12-17(13-25)26-14-18(23-24-26)16-6-4-3-5-7-16/h3-10,14,17H,11-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGJBAPZLURIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

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